Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Overview
Description
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . These compounds have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors . This interaction results in changes in the photophysical properties of the compound .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its optical applications. The compound’s interaction with its targets leads to changes in the photophysical properties, affecting the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Result of Action
The result of the action of this compound is primarily observed in its optical applications. The compound’s interaction with its targets leads to changes in the photophysical properties, which are crucial for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the stability of the compound under exposure to extreme pH has been studied . .
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes can lead to the modulation of various biochemical processes, including phosphorylation and dephosphorylation reactions . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which further influences cellular functions .
Cellular Effects
This compound has been found to exert significant effects on various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, this compound can regulate the expression of genes involved in apoptosis, thereby influencing cell death and survival mechanisms .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to the active sites of enzymes, such as kinases, and inhibit their activity by blocking substrate binding or interfering with catalytic processes . Additionally, this compound can interact with transcription factors, modulating their ability to regulate gene expression . These interactions result in changes in cellular functions and biochemical pathways, ultimately influencing cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been observed to cause alterations in cellular functions, including changes in cell proliferation rates and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity . These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, impacting cellular energy production and biosynthetic processes . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, influencing its intracellular concentration and localization . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in different tissues . These transport and distribution mechanisms play a critical role in determining the efficacy and safety of this compound in vivo.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its ability to modulate cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-2-4-10-6(9-5)1-3-8-10/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDWLDBGGVPVAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)N=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086375-50-9 | |
Record name | Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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